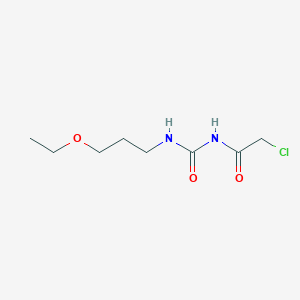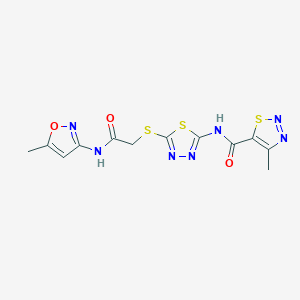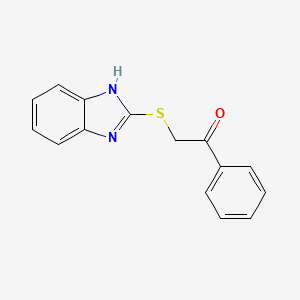
2-(1H-Benzimidazol-2-ylsulfanyl)-1-phenylethanone
Overview
Description
2-(1H-Benzimidazol-2-ylsulfanyl)-1-phenylethanone is a useful research compound. Its molecular formula is C15H12N2OS and its molecular weight is 268.33. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Antimicrobial and Antifungal Properties
2-(1H-Benzimidazol-2-ylsulfanyl)-1-phenylethanone and its derivatives have been extensively studied for their potent antimicrobial and antifungal activities. A study by Carcanague et al. (2002) highlighted novel structures derived from this compound showing selective activities against the gastric pathogen Helicobacter pylori. These structures, particularly a prototype carbamate, exhibited low minimal inhibition concentrations against various H. pylori strains, including those resistant to common treatments, without significantly affecting other microbial strains (Carcanague et al., 2002). Similarly, Nagaraja et al. (2020) synthesized derivatives that demonstrated good inhibition efficacy against various microbial strains, showing potential as broad-spectrum antimicrobial agents (Nagaraja et al., 2020).
Anticancer and Cytotoxic Effects
Another critical area of research is the investigation of the anticancer and cytotoxic effects of this compound derivatives. Paul et al. (2015) synthesized benzimidazole-based Schiff base copper(II) complexes that bind to DNA and show substantial cytotoxic effect against various cancer cell lines, including lung, breast, and cervical cancer cells. These complexes bind DNA through an intercalative mode, indicating a potential mechanism for their anticancer activity (Paul et al., 2015).
Antioxidant Properties
Research by Saini et al. (2016) explored the antioxidant activity of 2-methyl benzimidazole, a related compound, demonstrating its potential to scavenge free radicals. This study suggests that benzimidazole derivatives, including this compound, may possess significant antioxidant properties, contributing to their therapeutic potential (Saini et al., 2016).
Mechanism of Action
Target of Action
The primary targets of 2-(1H-Benzoimidazol-2-ylsulfanyl)-1-phenyl-ethanone are currently unknown. This compound is structurally similar to benzimidazole derivatives, which are known to interact with a variety of biological targets . .
Mode of Action
Benzimidazole derivatives are known to interact with their targets through various mechanisms, including binding to active sites, allosteric modulation, and covalent modification . The exact mode of action for this compound would depend on its specific targets.
Biochemical Pathways
The biochemical pathways affected by 2-(1H-Benzoimidazol-2-ylsulfanyl)-1-phenyl-ethanone are not well-defined. Given the structural similarity to benzimidazole derivatives, it is possible that this compound could affect similar pathways. Benzimidazoles are known to interact with a variety of biochemical pathways, including those involved in cell cycle regulation, protein synthesis, and signal transduction .
Properties
IUPAC Name |
2-(1H-benzimidazol-2-ylsulfanyl)-1-phenylethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12N2OS/c18-14(11-6-2-1-3-7-11)10-19-15-16-12-8-4-5-9-13(12)17-15/h1-9H,10H2,(H,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NRCVVKRZQAPHQO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)CSC2=NC3=CC=CC=C3N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12N2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details





Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-amino-N-(3,4-difluorophenyl)-1-[(2,5-dimethylphenyl)methyl]triazole-4-carboxamide](/img/structure/B2882466.png)
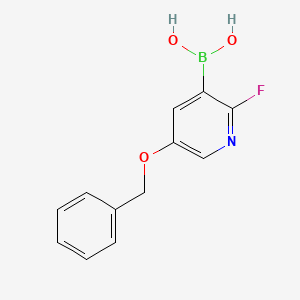


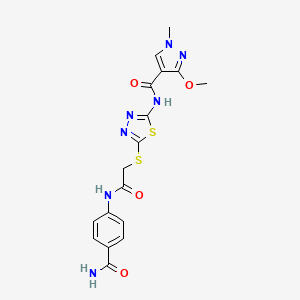
![(1S,4S)-2-(2-methoxyethyl)-2,5-diazabicyclo[2.2.1]heptane dihydrochloride](/img/structure/B2882474.png)
![N-(2-chlorophenyl)-2-((3-(4-methylbenzyl)-4-oxo-3,4-dihydropyrido[3',2':4,5]thieno[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2882476.png)

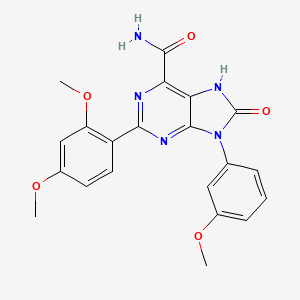
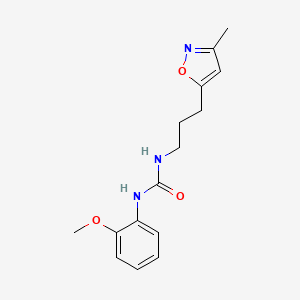
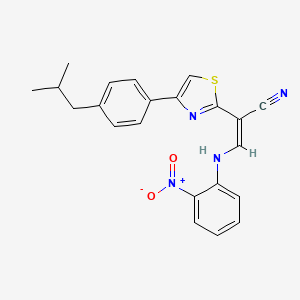
![2-(cyclopentylthio)-N-((4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-yl)methyl)acetamide](/img/structure/B2882485.png)
